molecular formula C16H15ClFNO2 B5707145 N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5707145
M. Wt: 307.74 g/mol
InChI Key: DTENRTYECAINBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is a white to off-white crystalline powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of pain and inflammation and to develop new treatments for these conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide. One potential direction is to further investigate its mechanism of action and to identify potential targets for its therapeutic effects. Another direction is to study its potential use in the treatment of other conditions, such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing new derivatives of this compound with improved therapeutic properties and reduced toxicity.

Synthesis Methods

The synthesis method of N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethylphenol in the presence of a base to form 3-chloro-4-fluoro-2-(2,3-dimethylphenoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to yield this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-12-6-7-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTENRTYECAINBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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